molecular formula C13H13O2P B167784 Methyl diphenylphosphinate CAS No. 1706-90-7

Methyl diphenylphosphinate

Cat. No.: B167784
CAS No.: 1706-90-7
M. Wt: 232.21 g/mol
InChI Key: BHUMZHDFNOXAMC-UHFFFAOYSA-N
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Description

Methyl diphenylphosphinate is an organophosphine compound . It is often used as a ligand in metal phosphine complexes . It also acts as a catalyst for various reactions .


Synthesis Analysis

This compound can be synthesized by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent . The hydrolysis of phosphinates and phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .


Molecular Structure Analysis

The molecular formula of this compound is C13H13O2P . It is a colorless, viscous liquid .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it is used as a catalyst for hydroformylative desymmetrization of bisalkenyl carbinols and bishomoallylic carbinols .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.21 g/mol . It has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Electrolyte Additives for High Voltage Cells

Methyl diphenylphosphinate, in the form of diphenyl carbonate, has been explored as an electrolyte additive for high voltage lithium nickel manganese cobalt oxide/graphite pouch cells. The addition of diphenyl carbonate was found to improve coulombic efficiency, reduce charge end-point capacity slippage rate, decrease the self-discharge rate during storage, and enhance capacity retention during long-term cycling. Diphenyl carbonate proved to be a highly beneficial additive, significantly improving the performance of these high voltage cells (Qiu et al., 2016).

Catalysis and Ligand Efficiency

This compound-related compounds, such as 3-Diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate, have demonstrated efficiency as ligands for Rh catalysts. These compounds were effective in achieving cross-coupling between arylzinc compounds with electron-withdrawing groups and alkyl electrophiles, showcasing the specificity of Rh catalysis and the potential of these ligands in chemical reactions (Ejiri et al., 2010).

Activation of Palladium and Silicon in Catalysis

Diphenylphosphinophenolate, another compound related to this compound, was found to be an effective ligand for the palladium-catalyzed silylation of aryl halides, activating both palladium and silicon of a disilane. This capability to activate both elements simultaneously makes it a promising agent in the field of catalysis (Shirakawa et al., 2000).

Recovery of Strategic Metals

Research has also delved into the use of derivatives of this compound, such as monoand di-substituted bisphosphonates and monoand disubstituted diethyl ((diphenylphosphoryl)methyl)phosphonate, as potential chelating systems for the recovery of strategic metals. These compounds hold promise for applications in areas where the efficient and selective recovery of valuable metals is crucial (Dougourikoye et al., 2020).

Safety and Hazards

Methyl diphenylphosphinate is a chemical compound that should be handled with care. It is recommended to use personal protective equipment as required and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions of research on Methyl diphenylphosphinate could involve further exploration of its biological activity . There is also a need for more research on the synthesis of molecules containing phosphorus due to its high and sometimes unpredictable reactivity .

Biochemical Analysis

Biochemical Properties

Methyl diphenylphosphinate plays a significant role in biochemical reactions, particularly as a ligand and catalyst in various organic synthesis reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as hydroformylation, hydrocyanation, and annulation . The compound acts as a ligand in rhodium-catalyzed hydroformylation of bishomoallylic alcohols and as a catalyst in the preparation of γ-lactones via branched-regioselective hydroformylation reactions . These interactions are crucial for the compound’s effectiveness in biochemical applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the hydrolysis of phosphinates and phosphonates, which are essential intermediates in biological systems . The compound’s impact on cellular metabolism includes alterations in the levels of metabolites and metabolic flux, which can influence cell function and overall cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a ligand, binding to specific enzymes and proteins, thereby modulating their activity. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For example, it has been shown to participate in the hydrolysis of phosphinates, a process that involves the cleavage of P-O bonds and the formation of phosphinic acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under specific conditions, but it can degrade over time, leading to changes in its effectiveness and impact on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular metabolism and function, which are important considerations for its use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound participates in the methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids . This pathway is crucial for the production of essential biomolecules, and this compound’s role in this pathway highlights its importance in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . The compound’s transport and distribution are essential for its effectiveness in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and functions .

Properties

IUPAC Name

[methoxy(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O2P/c1-15-16(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUMZHDFNOXAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346846
Record name Methyl diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706-90-7
Record name Methyl diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using Methyl diphenylphosphinate in the synthesis of (1,2,3-triazol-4-yl)methyl phosphinates?

A1: this compound serves as a key starting material in the synthesis of (1,2,3-triazol-4-yl)methyl phosphinates. By reacting it with propargyl bromide, prop-2-ynyl diphenylphosphinate is generated. This compound then acts as the dipolarophile in the CuAAC reaction with various organic azides, leading to the formation of the desired (1,2,3-triazol-4-yl)methyl phosphinates []. This approach offers a novel and efficient route to access these valuable compounds, which may have potential applications in various fields.

Q2: How does the structure of this compound influence its reactivity in the CuAAC reaction?

A2: While the paper doesn't delve deeply into the mechanistic aspects of this compound's role, it's important to note that its structure allows for the introduction of the propargyl group, creating the necessary dipolarophile for the CuAAC reaction []. The presence of the diphenylphosphinate moiety likely influences the reactivity and regioselectivity of the cycloaddition, potentially impacting the yield and purity of the final (1,2,3-triazol-4-yl)methyl phosphinates. Further research could explore these mechanistic details.

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